(1-Aminocyclopent-3-EN-1-YL)methanol

Phosphodiesterase 5 Inhibitors Polycyclic Guanine Synthesis Erectile Dysfunction

Researchers developing PDE5 inhibitors or carbocyclic nucleoside antivirals require the precise 1-amino-3-cyclopentene architecture; saturated or regioisomeric analogs fail to deliver target potency. (1-Aminocyclopent-3-EN-1-YL)methanol provides the essential C3-C4 olefin and substitution pattern validated in sub-nanomolar PDE5 SAR studies and anti-HIV-1/HIV-2 nucleoside leads (IC50 ~10-14 µM). - Enables construction of polycyclic guanine cores with demonstrated sub-nanomolar PDE5 IC50 values. - Divergent starting material for focused carbocyclic nucleoside libraries inaccessible from saturated cyclopentane precursors. - Scalable routes to aminocyclopentanedimethanol intermediates, including clinically relevant abacavir precursors.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 76910-11-7
Cat. No. B050204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminocyclopent-3-EN-1-YL)methanol
CAS76910-11-7
Synonyms(1-Aminocyclopent-3-en-1-yl)methanol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C=CCC1(CO)N
InChIInChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2
InChIKeyNWIIFKYGKOLKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Aminocyclopent-3-EN-1-YL)methanol: Core Intermediate for PDE5 Inhibitors & Nucleosides


(1-Aminocyclopent-3-EN-1-YL)methanol, also designated as 1-Amino-3-cyclopentene-1-methanol, is a cyclic amino alcohol bearing both a primary amine and a hydroxymethyl group on a cyclopentene ring (C6H11NO; MW 113.16). It is principally employed as a versatile reactant in the synthesis of polycyclic guanines for therapeutic use as phosphodiesterase V (PDE5) inhibitors [1], and serves as a key precursor in the construction of carbocyclic nucleoside analogues, including those with antiviral potential [2].

PDE5 inhibitor intermediate: Key reactant for polycyclic guanine synthesis in PDE5 pathway research.
Carbocyclic nucleoside building block: Cyclopentene scaffold enables antiviral nucleoside analogue construction.

(1-Aminocyclopent-3-EN-1-YL)methanol Substitution Failure: Olefinic Architecture Requirement


The substitution of (1-Aminocyclopent-3-EN-1-YL)methanol with simpler analogs, such as saturated (1-aminocyclopentyl)methanol or regioisomeric (2-aminocyclopent-3-en-1-yl)methanol, is not chemically or biologically equivalent. The compound's precise 1-amino-3-cyclopentene substitution pattern and the presence of the C3-C4 olefinic bond are essential for its dual role as a PDE5 inhibitor precursor and a carbocyclic nucleoside building block [1]. In nucleoside synthesis, the stereoelectronic properties conferred by this specific architecture directly dictate the efficiency of divergent synthetic routes and the biological activity of the resulting analogues, whereas saturated or differently substituted analogs yield distinct reactivity profiles and often lead to diminished or absent antiviral activity in final products [2].

Required Scaffold 1-Amino-3-cyclopentene with C3-C4 olefin; essential for PDE5 precursor and nucleoside construction.
Saturated Analog (1-Aminocyclopentyl)methanol: absent olefin may alter reactivity and lead to inactive nucleoside analogues.
Specific Regioisomer 1-amino-3-cyclopentene substitution pattern enables divergent synthesis routes.
Regioisomeric Variant (2-Aminocyclopent-3-en-1-yl)methanol: regioisomer may shift synthetic outcome and biological response profile.

(1-Aminocyclopent-3-EN-1-YL)methanol: Evidence for PDE5 & Antiviral Research


Enabling Potent PDE5 Inhibitor Synthesis via Polycyclic Guanines

(1-Aminocyclopent-3-EN-1-YL)methanol is documented as a reactant in the synthesis of polycyclic guanine derivatives, a class of compounds known to achieve potent PDE5 inhibition. While the compound itself is not the active inhibitor, its use in established synthetic pathways is critical for accessing final molecules with IC50 values as low as 0.34–2.9 nM against PDE5 [1]. This is in contrast to using alternative building blocks, which may not provide the necessary scaffold for generating these high-affinity polycyclic structures. This pathway-defined utility positions the compound as a procurement-critical item for PDE5 inhibitor development programs.

Synthetic utility
Class-level inference
Reactant for polycyclic guanine PDE5 inhibitors; reported IC50 0.34–2.9 nM (final compounds) in recombinant PDE5A1 assay.
Supports PDE5 inhibitor synthesis workflow. Activity attributed to final drug-class, not the building block.
Synthetic pathway context; class-level inhibitor data from literature SAR.
Phosphodiesterase 5 Inhibitors Polycyclic Guanine Synthesis Erectile Dysfunction

Anti-HIV-1 & HIV-2 Activity of Cyclopentene Nucleosides

Nucleoside analogues synthesized from the closely related starting material (±)-cis-2-amino-3-cyclopentenylmethanol demonstrate measurable anti-HIV activity. A chlorine derivative (compound 3) synthesized from this class of amino alcohol inhibited both HIV-1 and HIV-2 replication in MT-4 cells with IC50 values of 10.67 μM and 13.79 μM, respectively [1]. In stark contrast, carbocyclic nucleosides synthesized from a saturated cyclopentane analog, cis-3-aminomethylcyclopentylmethanol, showed no appreciable activity against a panel of eighteen viruses [2]. This demonstrates that the cyclopentene core is a critical structural determinant for antiviral efficacy.

Antiviral nucleoside comparison
Cross-study comparable
Cyclopentene-derived nucleoside: IC50 10.67 µM (HIV-1), 13.79 µM (HIV-2) in MT-4 cells. Saturated analog-derived nucleosides: no appreciable activity against 18 viruses.
Cyclopentene scaffold supports antiviral nucleoside research; saturated analogs may not produce active compounds.
MT-4 replication inhibition assay; requires independent validation for specific programs.
Antiviral Agents Carbocyclic Nucleosides HIV Replication Inhibition

Divergent Synthesis of Carbocyclic Nucleoside Precursors

The cyclopentene-based amino alcohol scaffold, to which (1-Aminocyclopent-3-EN-1-YL)methanol belongs, is specifically cited as a key precursor for the divergent synthesis of multiple carbocyclic nucleosides [1]. For instance, both carbovir and abacavir, clinically approved HIV reverse transcriptase inhibitors, can be prepared from aminocyclopentenylmethanol 3 [2]. This approach allows for 'ample and easy variation of the heterocyclic base,' a strategic advantage not afforded by saturated cyclopentane precursors, which often necessitate longer, lower-yielding, and less versatile synthetic routes [3].

Divergent synthesis platform
Class-level inference
Key precursor for divergent carbocyclic nucleoside synthesis, allowing broad heterocyclic base variation; routes to carbovir and abacavir intermediates reported.
Enables efficient generation of nucleoside libraries; saturated precursors reported to limit structural diversity.
Synthetic strategy comparison from literature; review specific yield data.
Organic Synthesis Carbocyclic Nucleosides Divergent Synthesis

(1-Aminocyclopent-3-EN-1-YL)methanol Applications: PDE5 Inhibitors & Antiviral Nucleosides


PDE5 Inhibitor Lead Optimization

Utilize (1-Aminocyclopent-3-EN-1-YL)methanol as a strategic reactant in the synthesis of polycyclic guanine derivatives for structure-activity relationship (SAR) studies targeting PDE5. The compound enables the construction of complex heterocyclic cores essential for achieving sub-nanomolar IC50 values against PDE5, as established in prior SAR development [1].

Cyclopentene-Based Nucleoside Libraries for Antiviral Discovery

Employ this compound or its close regioisomer as a starting material to generate focused libraries of carbocyclic nucleoside analogues. This is specifically justified by the demonstrated anti-HIV-1 and HIV-2 activity (IC50 ~10-14 µM) of derivatives synthesized from this scaffold, a property that is absent in nucleosides derived from saturated cyclopentane precursors [2].

Scalable Divergent Synthesis of Carbocyclic Intermediates

Leverage the versatile cyclopentene core to design divergent synthetic strategies for accessing multiple high-value intermediates. This approach is directly supported by literature showing efficient, scalable routes to aminocyclopentanedimethanols and their use in preparing clinically relevant nucleosides like abacavir [3].

Application
Selection Property
Validation Focus
PDE5 inhibitor SAR studies
Polycyclic guanine synthesis intermediate
PDE5 inhibition assay context; recombinant PDE5A1 model
Antiviral nucleoside library synthesis
Cyclopentene scaffold for nucleoside construction
HIV replication inhibition assay; MT-4 cell model context
Scalable divergent synthesis of carbocyclic intermediates
Efficient divergent synthesis platform
Synthetic route yield and versatility review

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